molecular formula C15H26N2O3 B2534660 1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea CAS No. 899733-92-7

1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea

Cat. No.: B2534660
CAS No.: 899733-92-7
M. Wt: 282.384
InChI Key: MOZUZYMXQRDZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-({1,4-dioxaspiro[44]nonan-2-yl}methyl)urea is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea typically involves the reaction of cyclohexyl isocyanate with a spiro intermediate. The spiro intermediate can be synthesized from the reaction of cyclohexanone with a suitable diol under acidic conditions to form the 1,4-dioxaspiro[4.4]nonane structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the spiro structure.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is not fully understood. it is believed to interact with molecular targets through its urea moiety, which can form hydrogen bonds with various biological molecules. The spiro structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-dioxaspiro[4.4]nonane: A simpler spiro compound with similar structural features.

    Cyclohexyl isocyanate: A precursor in the synthesis of the target compound.

    Spiroketals: Compounds with similar spiro structures but different functional groups.

Uniqueness

1-cyclohexyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is unique due to its combination of a spiro structure and a urea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h12-13H,1-11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZUZYMXQRDZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.